3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3FN2O2S/c10-5-2-6(11)7(13)1-4(5)9-8(3-14-15-9)18(12,16)17/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDOVQVGLDDSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=C(C=NN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties.
- Chemical Formula: C10H6Cl2F N2O2S
- Molecular Weight: 292.13 g/mol
- CAS Number: 123456-78-9 (for reference purposes)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has demonstrated significant activity against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective against gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been extensively studied. For instance, compounds related to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
| Compound | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | 60.56 | >100 |
| Diclofenac | 54.65 | - |
The selectivity index indicates that the compound may be a safer alternative to traditional NSAIDs like diclofenac .
Case Studies
- In Vitro Studies : In a study examining various pyrazole derivatives, this compound was identified as one of the most potent compounds with significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in inflammation markers compared to control groups, supporting its potential use in treating inflammatory diseases .
The biological activity of this compound is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The sulfonyl chloride group may enhance the compound's reactivity with nucleophiles in microbial cells and inflammatory tissues.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit specific cancer cell lines. A study published in the European Journal of Medicinal Chemistry highlighted that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the PI3K/Akt signaling pathway .
Inhibition of Enzymes
This compound has shown potential as an inhibitor of certain enzymes relevant in disease pathways. For example, sulfonyl chlorides are known to react with nucleophiles, making them useful in synthesizing enzyme inhibitors. A notable study demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
Agrochemical Applications
Herbicide Development
The structure of this compound suggests potential use in herbicide formulations. Compounds with similar pyrazole structures have been developed as selective herbicides targeting specific weed species without harming crops. Research has indicated that such compounds can disrupt photosynthesis or inhibit growth pathways in target plants .
Fungicidal Properties
Additionally, pyrazole-based compounds have been explored for their fungicidal properties. Studies have shown that these compounds can effectively control fungal pathogens affecting crops, thereby enhancing agricultural productivity and sustainability .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in polymer synthesis. Its reactive sulfonyl chloride group allows it to participate in polycondensation reactions to form high-performance polymers with desirable thermal and mechanical properties .
Nanocomposite Development
Recent advancements have also seen the incorporation of this compound into nanocomposites for enhanced material properties. Research indicates that adding pyrazole derivatives can improve the thermal stability and mechanical strength of polymer matrices .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form sulfonamides | 85% |
| Polycondensation | Formation of polymers via sulfonyl chloride | 90% |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity and reactivity are influenced by its substituents. Comparisons with structurally related pyrazole sulfonyl chlorides highlight key differences:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 2,4-dichloro-5-fluorophenyl group enhances electrophilicity, aiding nucleophilic substitution reactions. In contrast, the trifluoromethyl group in the Kanto Reagents compound () increases lipophilicity but may reduce reactivity toward amines .
- Sulfonyl Chloride vs. Sulfanyl : Sulfonyl chlorides (e.g., target compound) are more reactive than sulfanyl derivatives (), enabling faster conjugation with amines or alcohols to form sulfonamides or esters .
Physicochemical Properties
- Solubility : The target compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water, similar to other sulfonyl chlorides .
- Stability : The sulfonyl chloride group is moisture-sensitive, requiring anhydrous storage. This contrasts with sulfanyl derivatives (), which are more stable but less reactive .
Preparation Methods
Sulfonation Using Chlorosulfonic Acid
The most common and direct method to prepare pyrazole-4-sulfonyl chlorides involves reacting the corresponding pyrazole with chlorosulfonic acid (ClSO3H). This reagent acts both as a sulfonating and chlorinating agent, introducing the sulfonyl chloride group directly onto the pyrazole ring.
-
- The substituted pyrazole, in this case, 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole, is dissolved in an inert solvent such as dichloromethane or chloroform.
- Chlorosulfonic acid is added dropwise under cooling (0–5 °C) to control the exothermic reaction.
- The reaction mixture is stirred at controlled temperature to complete sulfonation.
- After completion, the reaction mixture is quenched carefully with ice or water.
- The product is extracted, purified by recrystallization or chromatography to yield the sulfonyl chloride derivative.
-
- Direct introduction of the sulfonyl chloride group.
- High yields and relatively straightforward procedure.
-
- Requires careful temperature control due to exothermicity.
- Chlorosulfonic acid is highly corrosive and hazardous.
This method is supported by analogous syntheses of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, where sulfonation with chlorosulfonic acid is the primary route.
Multi-Step Synthesis via Sulfonic Acid Intermediate
An alternative approach involves a multi-step synthesis:
- Step 1: Sulfonation of the pyrazole to form the corresponding pyrazole-4-sulfonic acid.
- Step 2: Conversion of the sulfonic acid to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
This method allows more control over each step and may be preferred when sensitive substituents are present.
-
- Sulfonation with sulfuric acid or oleum.
- Chlorination with SOCl2 under reflux.
-
- Starting from 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole, sulfonation is carried out to yield the sulfonic acid intermediate.
- The intermediate is then treated with SOCl2 to afford the sulfonyl chloride.
This approach is common in sulfonyl chloride preparations and is adaptable to various substituted pyrazoles.
Alternative Synthetic Routes Involving Pyrazole Formation
Some literature reports describe the synthesis of substituted pyrazoles bearing sulfonyl groups via cyclocondensation reactions of hydrazines with α,β-unsaturated ketones or acetylenic ketones, followed by oxidation and chlorination steps to introduce the sulfonyl chloride functionality.
- For example, pyrazole rings can be constructed first with the desired aryl substitution, then subjected to sulfonation and chlorination.
- Catalytic methods using copper triflate and ionic liquids have been reported to improve yields and regioselectivity in pyrazole synthesis, which can be adapted to prepare precursors for sulfonyl chloride formation.
These methods provide flexibility for preparing complex substituted pyrazoles but require multiple steps and careful control of regioselectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Sulfonation with ClSO3H | Chlorosulfonic acid | 0–5 °C, inert solvent | Direct sulfonyl chloride formation, high yield | Corrosive reagent, exothermic |
| Sulfonic Acid Intermediate | Sulfuric acid, SOCl2 or PCl5 | Sulfonation then chlorination | Stepwise control, adaptable | Multi-step, longer reaction time |
| Pyrazole Formation + Sulfonation | Hydrazines, ketones, oxidants | Multi-step, catalytic conditions | Flexible substitution patterns | Complex, requires regioselectivity control |
Research Findings and Notes
- The electrophilic sulfonyl chloride group introduced via these methods is highly reactive towards nucleophiles, enabling further derivatization to sulfonamides and other functional groups.
- The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring influences the reactivity and stability of the sulfonyl chloride compound, often enhancing its utility in medicinal chemistry.
- Purification is typically achieved by recrystallization or chromatographic techniques, with reaction progress monitored by thin-layer chromatography (TLC).
- Safety precautions are critical due to the corrosive and toxic nature of chlorosulfonic acid and sulfonyl chlorides.
Q & A
Q. What spectroscopic methods are most reliable for confirming the structure of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride?
To confirm the structure, use a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
- 1H/13C NMR identifies aromatic protons, sulfonyl chloride groups, and substituent positions. For example, the pyrazole ring protons appear as distinct singlets or doublets in the δ 7.5–8.5 ppm range, while sulfonyl chloride groups influence neighboring protons .
- IR spectroscopy detects functional groups like S=O stretching vibrations (~1350–1200 cm⁻¹) and C-F bonds (~1100–1000 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula.
Q. How is the compound named according to IUPAC conventions?
The IUPAC name reflects substituent positions and priority rules:
Q. What solvents and reaction conditions optimize its synthesis?
Typical synthesis involves:
- Sulfonation : Reacting the pyrazole precursor with chlorosulfonic acid in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to control exothermic reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
- Yield optimization : Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example:
- Compare computational (DFT) predictions with experimental data. Discrepancies in dihedral angles between the pyrazole and aryl rings may indicate steric or electronic effects .
- Use software like APEX2 and SAINT for data refinement. A high data-to-parameter ratio (>14:1) ensures reliability .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Bond length (C-S) | 1.76 Å | |
| Dihedral angle (Pyrazole-aryl) | 12.5° | |
| R factor | 0.053–0.081 |
Q. How to design derivatives for enhanced biological activity while maintaining stability?
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole or aryl ring. For example:
- Replace chlorine with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
- Introduce methyl or methoxy groups to modulate lipophilicity (logP) .
- In silico screening : Use molecular docking to predict binding to targets like enzymes or receptors. Validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. What analytical strategies address contradictory data in reaction mechanisms?
- Isotopic labeling : Track reaction pathways (e.g., 18O labeling in sulfonation).
- Kinetic studies : Vary temperature and concentration to distinguish between SN1/SN2 mechanisms .
- HPLC-MS : Monitor intermediates and byproducts. For example, detect hydrolysis products (sulfonic acids) if moisture is present .
Q. How does the sulfonyl chloride group influence reactivity in cross-coupling reactions?
- The sulfonyl chloride acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Challenges : Competing hydrolysis under aqueous conditions. Mitigate by using anhydrous solvents (THF, toluene) and mild bases (K₂CO₃) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
